molecular formula C15H16O6 B14316397 2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol CAS No. 111397-00-3

2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol

Cat. No.: B14316397
CAS No.: 111397-00-3
M. Wt: 292.28 g/mol
InChI Key: OFUFTNROAPAIQL-VIFPVBQESA-N
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Description

2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol is a complex organic compound characterized by the presence of multiple hydroxyl groups and a phloroglucinol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phloroglucinol and 3,4-dihydroxyphenylpropanoic acid.

    Condensation Reaction: The key step involves a condensation reaction between phloroglucinol and 3,4-dihydroxyphenylpropanoic acid under acidic or basic conditions to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in deoxygenated products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution Reagents: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

Scientific Research Applications

2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylpropanoic Acid: A structurally similar compound with antioxidant properties.

    Phloroglucinol: The core structure of the compound, known for its use in organic synthesis and medicinal chemistry.

    Dihydroxyphenylacetic Acid: Another related compound with similar biological activities.

Uniqueness

2-((2S)-2-Hydroxy-3-(3,4-dihydroxyphenyl)propyl)phloroglucinol is unique due to its combination of a phloroglucinol core with a 3,4-dihydroxyphenylpropyl group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

111397-00-3

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

2-[(2S)-3-(3,4-dihydroxyphenyl)-2-hydroxypropyl]benzene-1,3,5-triol

InChI

InChI=1S/C15H16O6/c16-9(3-8-1-2-12(18)15(21)4-8)5-11-13(19)6-10(17)7-14(11)20/h1-2,4,6-7,9,16-21H,3,5H2/t9-/m0/s1

InChI Key

OFUFTNROAPAIQL-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](CC2=C(C=C(C=C2O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(CC2=C(C=C(C=C2O)O)O)O)O)O

Origin of Product

United States

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